Propiolic acid anhydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

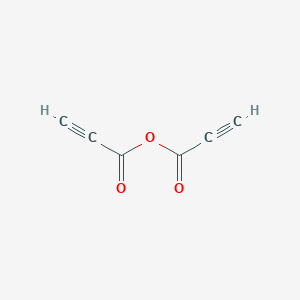

Propiolic acid anhydride is a useful research compound. Its molecular formula is C6H2O3 and its molecular weight is 122.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Propiolic acid anhydride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Synthesis of Antibiotics : It is utilized in the synthesis of several antibiotics, enhancing their efficacy.

- Antipyretics and Analgesics : The compound plays a role in developing antipyretic and analgesic drugs, contributing to pain relief and fever reduction.

- Topical Dermatology : this compound is used in formulations aimed at treating skin conditions, owing to its reactivity with biological molecules .

Case Study: Derivatization for Biomarker Development

A notable application of this compound is in the derivatization of biomarkers for quantitative analysis. A study demonstrated that it could derivatize alkylated dipeptides to yield stable biomarkers suitable for mass spectrometry analysis. This method allows for rapid quantification and has potential applications in toxicology, particularly in monitoring exposure to harmful substances .

Industrial Applications

In industrial chemistry, this compound is employed as a building block for various chemical processes:

- Agricultural Chemicals : It is used in the production of herbicides and pesticides, contributing to crop protection strategies.

- Polymer Chemistry : The compound acts as a reagent in the synthesis of polymers and reactive dyes, enhancing material properties .

- Alkyd Resins : this compound is integral to the formulation of alkyd resins used in coatings and paints.

Data Table: Industrial Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antibiotics, antipyretics | Improves drug efficacy |

| Agricultural Chemicals | Herbicides | Key ingredient in crop protection |

| Polymer Chemistry | Reactive dyes | Enhances colorfastness |

| Coatings | Alkyd resins | Used in paints for durability |

Research Applications

In scientific research, this compound is utilized for various experimental purposes:

- Biomarker Derivatization : As previously mentioned, it facilitates the derivatization of peptides and proteins for analytical chemistry applications.

- Synthesis of Novel Compounds : Researchers employ it to create new chemical entities with potential therapeutic effects .

Case Study: Propionylation Reaction Optimization

A study focused on optimizing the reaction conditions for propionylation using this compound showed that varying the amount of reagent and reaction time significantly affected yield. This optimization is crucial for scaling up processes intended for industrial applications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Propionic anhydride undergoes hydrolysis in aqueous environments, yielding two equivalents of propionic acid. This reaction is highly exothermic and exhibits distinct kinetic behavior under acidic and catalyzed conditions:

Mechanism and Kinetics

-

Uncatalyzed Hydrolysis :

(CH3CH2CO)2O+H2O→2CH3CH2COOH

Follows a two-step mechanism involving nucleophilic attack by water:At 25°C, the reaction has a half-life of <10 minutes across pH 4–9 .

-

General-Base Catalyzed Hydrolysis :

Propanoate ions accelerate hydrolysis via a single-step termolecular mechanism. Activation parameters for catalyzed pathways differ significantly from uncatalyzed routes :Reaction Type ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) Simple Hydrolysis 37.3 ± 1.6 -241 ± 5 Propanoate-Catalyzed 48.3 ± 0.4 -167 ± 1 The enthalpy of hydrolysis (ΔrH∘) is -56.6 ± 0.4 kJ/mol at 30°C .

Alcoholysis (Ester Formation)

Propionic anhydride reacts with alcohols to form propionate esters, a process critical in esterification and polymer chemistry:

General Reaction

(CH3CH2CO)2O+ROH→CH3CH2COOR+CH3CH2COOH

-

Mechanism :

-

Example : Reaction with ethanol produces ethyl propionate, a solvent and flavoring agent.

Aminolysis (Amide Formation)

Primary and secondary amines react with propionic anhydride to generate amides:

Reaction Pathway

(CH3CH2CO)2O+2RNH2→CH3CH2CONHR+CH3CH2COO−NH3R+

-

Key Features :

Acylation of Alkenes

Propionic anhydride participates in Friedel-Crafts-like acylations with alkenes under Lewis acid catalysis (e.g., ZnCl₂):

Reaction Example

CH2=CH2+(CH3CH2CO)2OZnCl2CH3CH2COCH2CH2COCH2CH3

-

Outcome : Forms unsaturated ketones, though yields vary significantly with substrate and conditions .

Reactivity with Nucleophiles

Propionic anhydride reacts vigorously with:

Eigenschaften

Molekularformel |

C6H2O3 |

|---|---|

Molekulargewicht |

122.08 g/mol |

IUPAC-Name |

prop-2-ynoyl prop-2-ynoate |

InChI |

InChI=1S/C6H2O3/c1-3-5(7)9-6(8)4-2/h1-2H |

InChI-Schlüssel |

JOCOFYRALUROTH-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC(=O)OC(=O)C#C |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.